2,6-Dichloro-5-ethylpyrimidin-4-amine
Description
2,6-Dichloro-5-ethylpyrimidin-4-amine is a pyrimidine derivative characterized by chlorine atoms at positions 2 and 6, an ethyl group at position 5, and an amine group at position 2. Pyrimidines are critical scaffolds in medicinal chemistry due to their role in nucleic acids and enzyme inhibitors.
Properties
IUPAC Name |
2,6-dichloro-5-ethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl2N3/c1-2-3-4(7)10-6(8)11-5(3)9/h2H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMVIDXBBQUGAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696782 | |
| Record name | 2,6-Dichloro-5-ethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81316-68-9 | |
| Record name | 2,6-Dichloro-5-ethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,6-Dichloro-5-ethylpyrimidin-4-amine (CAS No. 81316-68-9) is a pyrimidine derivative that has garnered attention for its potential biological activities. Understanding its mechanisms of action, pharmacological properties, and safety profiles is essential for evaluating its therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features two chlorine atoms and an ethyl group attached to the pyrimidine ring, which significantly influences its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C7H8Cl2N4 |
| Molecular Weight | 207.07 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, a related compound demonstrated significant efficacy against influenza viruses, showing a reduction in viral load in infected mice models . This suggests that this compound may share similar antiviral mechanisms.
Anticancer Properties
There is emerging evidence that certain pyrimidine derivatives possess anticancer activity. A study highlighted a compound with structural similarities to this compound that exhibited potent inhibitory effects on cancer cell lines, particularly in triple-negative breast cancer (TNBC) models. The compound was found to inhibit cell proliferation with an IC50 value of 0.126 μM and demonstrated selectivity by affecting cancer cells more than normal cells .
The biological activity of this compound is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of key enzymes involved in viral replication and cancer cell proliferation.
- Interference with Cellular Signaling : The compound might disrupt signaling pathways critical for tumor growth and survival.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells, which could be a mechanism for its anticancer effects .
Safety Profile
Preliminary toxicity studies have indicated that related pyrimidine compounds do not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models . This safety profile is crucial for the development of therapeutic agents.
Case Studies
Several case studies underscore the potential of pyrimidine derivatives in clinical applications:
- Antiviral Efficacy : In a study involving influenza-infected mice, administration of a pyrimidine derivative led to significant survival benefits and reduced viral replication in lung tissues .
- Cancer Treatment : A compound structurally related to this compound was evaluated in a BALB/c nude mouse model and showed promising results in inhibiting lung metastasis of TNBC .
Comparison with Similar Compounds
Substituent Positioning and Functional Groups
The substituent positions and functional groups of pyrimidine derivatives significantly influence their physicochemical and biological properties. Below is a comparative analysis with key analogues:
Key Observations :
- Chlorine Positioning : Chlorines at positions 2 and 6 (target compound) vs. 4 and 6 ( and ) alter electronic effects. 2,6-dichloro substitution may reduce steric hindrance compared to 4,6-dichloro derivatives.
- Functional Groups: The ethylamine group in the target compound (position 5) contrasts with methoxy () or fluorinated groups ().
Crystallographic and Intermolecular Interactions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
